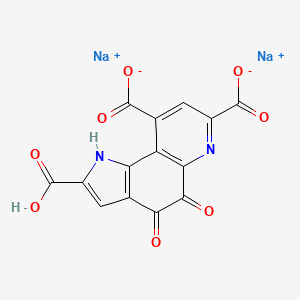

Methoxatin disodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrrolochinolin-Chinon-Dinatriumsalz, allgemein bekannt als PQQ-Dinatriumsalz, ist ein Redox-Kofaktor und Antioxidans. Es ist eine Verbindung, die natürlicherweise in verschiedenen Lebensmitteln wie Obst, Gemüse und fermentierten Produkten vorkommt. Pyrrolochinolin-Chinon-Dinatriumsalz hat aufgrund seiner potenziellen gesundheitlichen Vorteile Aufmerksamkeit erregt, darunter seine Rolle bei der mitochondrialen Biogenese, dem Neuroprotektion und der kognitiven Steigerung .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Pyrrolochinolin-Chinon-Dinatriumsalz kann durch chemische und mikrobielle Verfahren synthetisiert werden. Die chemische Synthese umfasst die Oxidation von Pyrrolochinolin-Chinon unter Verwendung verschiedener Oxidationsmittel. Die mikrobielle Synthese beinhaltet die Verwendung von Bakterien wie Hyphomicrobium denitrificans, die durch Fermentationsprozesse Pyrrolochinolin-Chinon produzieren können .

Industrielle Produktionsverfahren

Die industrielle Produktion von Pyrrolochinolin-Chinon-Dinatriumsalz erfolgt typischerweise durch Fermentation mit hochertragreichen Bakterienstämmen. Der Fermentationsprozess wird optimiert, um die Ausbeute an Pyrrolochinolin-Chinon zu erhöhen, gefolgt von Reinigungsschritten, um die Dinatriumsalzform zu erhalten. Dieses Verfahren wird aufgrund seiner Effizienz und Wirtschaftlichkeit bevorzugt .

Chemische Reaktionsanalyse

Arten von Reaktionen

Pyrrolochinolin-Chinon-Dinatriumsalz durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Pyrrolochinolin-Chinon wirkt als Redox-Kofaktor und kann Redoxreaktionen durchlaufen.

Reduktion: Es kann durch verschiedene Reduktionsmittel reduziert werden.

Substitution: Pyrrolochinolin-Chinon kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Gängige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Reaktionsbedingungen: Reaktionen werden typischerweise in wässrigen oder organischen Lösungsmitteln unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von Pyrrolochinolin-Chinon zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion reduzierte Formen der Verbindung ergeben kann .

Wissenschaftliche Forschungsanwendungen

Pyrrolochinolin-Chinon-Dinatriumsalz hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Redox-Kofaktor in verschiedenen enzymatischen Reaktionen verwendet.

Biologie: Für seine Rolle bei der mitochondrialen Biogenese und der zellulären Energieproduktion untersucht.

Medizin: Wird auf seine neuroprotektiven Wirkungen und sein Potenzial bei der Behandlung neurodegenerativer Erkrankungen untersucht.

Industrie: Wird aufgrund seiner antioxidativen Eigenschaften bei der Entwicklung von Nahrungsergänzungsmitteln und funktionellen Lebensmitteln verwendet .

Wirkmechanismus

Pyrrolochinolin-Chinon-Dinatriumsalz entfaltet seine Wirkungen durch verschiedene Mechanismen:

Redox-Kofaktor: Wirkt als Redox-Kofaktor in enzymatischen Reaktionen und erleichtert den Elektronentransfer.

Mitochondriale Biogenese: Stimuliert die Produktion neuer Mitochondrien und erhöht die zelluläre Energieproduktion.

Neuroprotektion: Schützt Neuronen vor oxidativem Stress und fördert die Expression von Nervenwachstumsfaktoren.

Analyse Chemischer Reaktionen

Types of Reactions

Pyrroloquinoline quinone disodium salt undergoes various chemical reactions, including:

Oxidation: Pyrroloquinoline quinone acts as a redox cofactor and can undergo oxidation-reduction reactions.

Reduction: It can be reduced by various reducing agents.

Substitution: Pyrroloquinoline quinone can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Reaction Conditions: Reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrroloquinoline quinone can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Methoxatin disodium salt exhibits strong antioxidant capabilities, which play a crucial role in protecting cells from oxidative stress. This property is particularly beneficial in:

- Cellular Protection : PQQ protects cells from oxidative damage by scavenging free radicals and preventing lipid peroxidation, which is essential for maintaining cellular integrity and function .

- Mitochondrial Function : It enhances mitochondrial membrane potential, thereby promoting ATP production, which is vital for energy metabolism .

Neuroprotection and Cardioprotection

Research indicates that this compound provides neuroprotective and cardioprotective effects:

- Neuroprotection : Studies have shown that PQQ can protect neuronal cells from damage caused by oxidative stress, making it a potential therapeutic agent for neurodegenerative diseases .

- Cardioprotection : PQQ has been linked to improved heart health by reducing oxidative stress and inflammation in cardiac tissues .

Nutritional Supplementation

This compound is increasingly being used in dietary supplements due to its health benefits:

- Dietary Applications : It is proposed for use in energy drinks, meal replacement beverages, and dietary supplements aimed at enhancing physical performance and recovery by reducing exercise-induced oxidative stress .

- Estimated Daily Intake : Regulatory assessments have indicated that the estimated daily intake of PQQ from food sources is within safe limits for the general population .

Biochemical Applications

This compound serves as a cofactor in various enzymatic reactions:

- Enzyme Activity Stimulation : It stimulates the activity of key antioxidant enzymes such as glutathione peroxidase and glutathione reductase, enhancing the body’s antioxidant defense mechanisms .

- Research Tool : PQQ is utilized in biochemical research to study redox reactions and enzyme activity related to glucose metabolism and cellular respiration .

Case Study 1: Neuroprotective Effects of PQQ

A study investigated the neuroprotective effects of this compound on rat models subjected to oxidative stress. The results demonstrated that PQQ supplementation significantly reduced markers of oxidative damage in brain tissues compared to control groups.

Case Study 2: Cardiovascular Health

In a clinical trial involving patients with cardiovascular risk factors, supplementation with PQQ was associated with improved cardiac function and reduced inflammatory markers over a 12-week period.

Wirkmechanismus

Pyrroloquinoline quinone disodium salt exerts its effects through several mechanisms:

Redox Cofactor: Acts as a redox cofactor in enzymatic reactions, facilitating electron transfer.

Mitochondrial Biogenesis: Stimulates the production of new mitochondria, enhancing cellular energy production.

Neuroprotection: Protects neurons from oxidative stress and promotes the expression of nerve growth factors.

Vergleich Mit ähnlichen Verbindungen

Pyrrolochinolin-Chinon-Dinatriumsalz ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Redoxeigenschaften und biologischen Wirkungen einzigartig. Zu ähnlichen Verbindungen gehören:

Nicotinamid-Adenin-Dinukleotid (NAD): Ein weiterer Redox-Kofaktor, der an der zellulären Energieproduktion beteiligt ist.

Flavin-Adenin-Dinukleotid (FAD): Ein Redox-Kofaktor, der an verschiedenen Stoffwechselprozessen beteiligt ist.

Coenzym Q10 (Ubiquinon): Ein Antioxidans, das eine Rolle im mitochondrialen Elektronentransport spielt

Pyrrolochinolin-Chinon-Dinatriumsalz zeichnet sich durch seine Fähigkeit aus, die mitochondriale Biogenese zu stimulieren und neuroprotektive Wirkungen zu erzielen, was es zu einer wertvollen Verbindung für Forschung und therapeutische Anwendungen macht.

Eigenschaften

CAS-Nummer |

122628-50-6 |

|---|---|

Molekularformel |

C14H6N2NaO8 |

Molekulargewicht |

353.19 g/mol |

IUPAC-Name |

disodium;2-carboxy-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylate |

InChI |

InChI=1S/C14H6N2O8.Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;/h1-2,15H,(H,19,20)(H,21,22)(H,23,24); |

InChI-Schlüssel |

DITJMKNNGYPPQD-UHFFFAOYSA-N |

SMILES |

C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Kanonische SMILES |

C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)O)C(=O)O.[Na] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.